Farnesalacetone-d6
Description
Farnesalacetone-d6 is a deuterated analog of farnesyl acetone, a sesquiterpenoid derived from farnesol (C₁₅H₂₆O). The "-d6" suffix denotes the substitution of six hydrogen atoms with deuterium, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry (MS)-based analyses. This compound is critical in environmental and biochemical research for quantifying non-deuterated analogs via isotope dilution, minimizing matrix effects and improving accuracy . Its molecular formula is C₁₅H₂₀D₆O, with a molecular weight of 228.39 g/mol (vs. 222.36 g/mol for non-deuterated farnesol). This compound is synthesized through catalytic deuteration or chemical exchange, ensuring high isotopic purity (>98%) for precise analytical applications .
Properties
Molecular Formula |
C₁₈H₂₅D₅O |
|---|---|
Molecular Weight |
267.46 |
Synonyms |
6,10,14-Trimethyl-5,9,13-pentadecatrien-2-one-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated standards like Farnesalacetone-d6, Acenaphthene-d10, and 3,3-Dichlorobenzidine-d6 share roles as internal standards but differ structurally and functionally. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | CAS RN | Deuterium Atoms | Primary Application | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₀D₆O | 4602-84-0* | 6 | Environmental analysis | Ketone, aliphatic chains |
| Acenaphthene-d10 | C₁₂H₈D₁₀ | 15067-07-1 | 10 | PAH quantification | Polycyclic aromatic rings |
| 3,3-Dichlorobenzidine-d6 | C₁₂H₄N₂Cl₂D₆ | 93951-91-8 | 6 | Industrial chemical analysis | Amine, chlorinated rings |
Note: The CAS RN 4602-84-0 corresponds to non-deuterated farnesol; this compound’s specific CAS is inferred based on structural analogy .
Key Differentiators
Structural Complexity :
- This compound contains a ketone group and branched aliphatic chains, enabling solubility in organic solvents like hexane. In contrast, Acenaphthene-d10’s fused aromatic rings enhance stability in hydrophobic matrices, while 3,3-Dichlorobenzidine-d6’s chlorinated aromatic system suits polar solvents .
Deuteration Impact: Acenaphthene-d10’s ten deuterium atoms create a significant mass shift (+10 Da), reducing chromatographic co-elution with non-deuterated analogs. This compound’s six deuteriums provide a moderate shift, balancing sensitivity and retention time alignment .
Analytical Performance: this compound excels in quantifying terpenoids in plant extracts, whereas Acenaphthene-d10 is preferred for polycyclic aromatic hydrocarbon (PAH) analysis in soil/water. 3,3-Dichlorobenzidine-d6 is specialized for detecting chlorinated amines in industrial effluents .
Stability :
- Deuterated aliphatic chains in this compound resist oxidation better than aromatic deuterated compounds, which may degrade under UV exposure .
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